molecular formula C18H12ClN3O B2641535 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine CAS No. 1241709-22-7

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine

Cat. No.: B2641535
CAS No.: 1241709-22-7
M. Wt: 321.76
InChI Key: LOCJSLQTDVEZMF-UHFFFAOYSA-N
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Description

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the oxazolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, a methyl-substituted phenyl group, and an oxazolo[4,5-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates to form thioureas. These intermediates undergo S-methylation followed by cyclization and aromatic substitution after treatment with ammonia in methanol . The reaction conditions often require the use of catalysts such as iodine and bases like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine stands out due to its specific substitutions, which contribute to its unique chemical properties and biological activities. The presence of the chloro and methyl groups enhances its potential as an anticancer agent by improving its binding affinity to molecular targets .

Properties

IUPAC Name

7-chloro-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-11-7-9-12(10-8-11)16-20-15(19)14-17(21-16)22-18(23-14)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCJSLQTDVEZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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